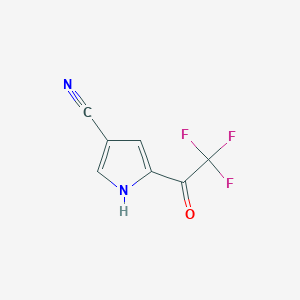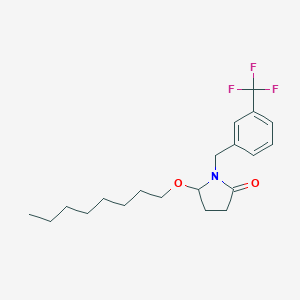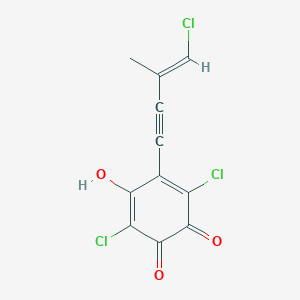
Lewis-b tetrasaccharide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lewis-b tetrasaccharide, also known as α-Fuc(1→2)-β-Gal-(1→3)-(α-Fuc-[1→4])-GlcNAc, is a complex carbohydrate that plays a significant role in glycobiology. It is a member of the Lewis blood group antigens, which are widely expressed in the proximal colon. During fetal development, Lewis-b antigens are found throughout the colon, but after birth, they gradually diminish in the distal colon . This tetrasaccharide is involved in various biological processes, including cell-cell adhesion and immune response modulation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Lewis-b tetrasaccharide typically involves a series of glycosylation reactions. One common approach starts with D-lactose as the base molecule. The synthesis proceeds through regioselective and β-stereospecific reactions to form the desired glycosidic linkages. For example, a Lewis-b hexasaccharide thioglycoside donor can be prepared through a linear approach starting from D-lactose . This donor is then coupled to various acceptors to extend the oligosaccharide structure.
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in automated glycan assembly and enzymatic synthesis have made it possible to produce this tetrasaccharide on a larger scale. These methods involve the use of glycosyltransferases and other enzymes to catalyze the formation of glycosidic bonds under controlled conditions.
Analyse Des Réactions Chimiques
Types of Reactions: Lewis-b tetrasaccharide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the sugar moieties.
Reduction: Reduction reactions can alter the aldehyde or ketone groups present in the tetrasaccharide.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as periodic acid or sodium periodate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Various alkylating agents or acylating agents are used under mild conditions to introduce new groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can yield alcohols.
Applications De Recherche Scientifique
Lewis-b tetrasaccharide has numerous applications in scientific research:
Chemistry: It is used as a model compound to study glycosylation reactions and carbohydrate chemistry.
Biology: this compound is involved in cell-cell adhesion studies and immune response research.
Industry: The tetrasaccharide is used in the development of glycan-based therapeutics and diagnostic tools.
Mécanisme D'action
The mechanism of action of Lewis-b tetrasaccharide involves its interaction with specific proteins and receptors on cell surfaces. It plays a crucial role in cell-cell adhesion by binding to selectins, which are cell adhesion molecules. This interaction facilitates the adhesion of leukocytes to endothelial cells, a critical step in the immune response. Additionally, this compound can modulate immune responses by interacting with various immune cells and influencing their activity.
Comparaison Avec Des Composés Similaires
Lewis-b tetrasaccharide is unique among the Lewis antigens due to its specific glycosidic linkages. Similar compounds include:
Lewis-a tetrasaccharide (α-Fuc(1→4)-β-Gal-(1→3)-GlcNAc): Differing in the position of the fucose linkage.
Lewis-x trisaccharide (α-Fuc(1→3)-β-Gal-(1→4)-GlcNAc): Lacking one of the fucose residues.
Lewis-y tetrasaccharide (α-Fuc(1→2)-β-Gal-(1→4)-(α-Fuc-[1→3])-GlcNAc): Differing in the position of the fucose linkage.
This compound’s unique structure allows it to participate in specific biological interactions that are not possible with other Lewis antigens.
Propriétés
Numéro CAS |
80081-06-7 |
|---|---|
Formule moléculaire |
C26H45NO19 |
Poids moléculaire |
675.6 g/mol |
Nom IUPAC |
N-[(2R,3R,4R,5S,6R)-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C26H45NO19/c1-6-12(31)15(34)18(37)24(40-6)44-20-10(5-29)42-23(39)11(27-8(3)30)21(20)45-26-22(17(36)14(33)9(4-28)43-26)46-25-19(38)16(35)13(32)7(2)41-25/h6-7,9-26,28-29,31-39H,4-5H2,1-3H3,(H,27,30)/t6-,7-,9+,10+,11+,12+,13+,14-,15+,16+,17-,18-,19-,20+,21+,22+,23+,24-,25-,26-/m0/s1 |
Clé InChI |
OXNGKCPRVRBHPO-XLMUYGLTSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C)O)O)O)NC(=O)C)O)CO)O)O)O |
SMILES isomérique |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O[C@H]4[C@H]([C@@H]([C@@H]([C@@H](O4)C)O)O)O)NC(=O)C)O)CO)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C)O)O)O)NC(=O)C)O)CO)O)O)O |
Synonymes |
Fucα1-2Galβ1-3(Fucα1-4)GlcNAc |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















